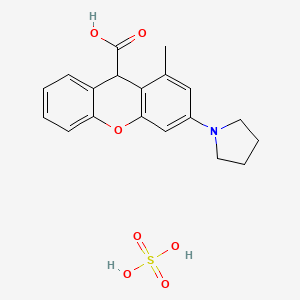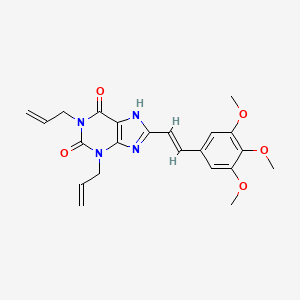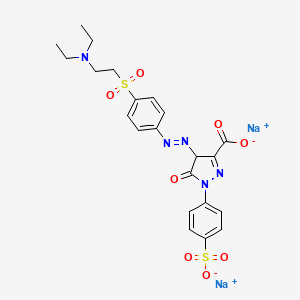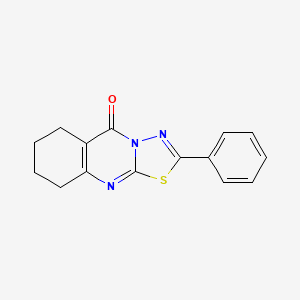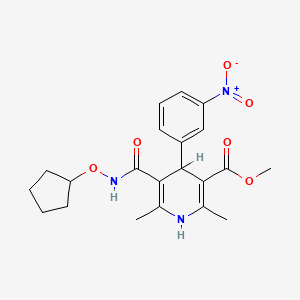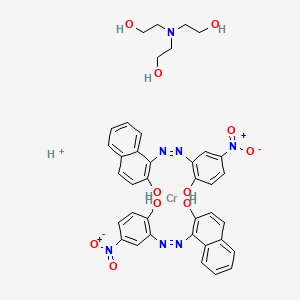
Carbamic acid, (2-(pentyloxy)phenyl)-, 3-((diethylamino)methyl)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl ester, monohydrochloride, (endo,endo)-(+-)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "Carbamic acid, (2-(pentyloxy)phenyl)-, 3-((diethylamino)methyl)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl ester, monohydrochloride, (endo,endo)-(+-)-" is a complex organic molecule with a variety of applications in scientific research and industry. This compound is known for its unique structure and potential usefulness in the fields of chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of this compound typically involves a multi-step synthesis process. Starting with the formation of the carbamic acid derivative, followed by esterification to produce the desired ester compound. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors or batch reactors, depending on the specific requirements. This allows for the efficient and consistent production of the compound while maintaining quality control standards.
化学反応の分析
Types of Reactions: The compound undergoes various chemical reactions, including:
Oxidation: Reactions with oxidizing agents to form oxidized products.
Reduction: Reactions with reducing agents leading to the formation of reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. Oxidation reactions might produce hydroxylated derivatives, while reduction reactions could lead to amines or other reduced compounds.
科学的研究の応用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound may be utilized as a probe or reagent to study biochemical pathways and interactions within cells and tissues.
Medicine: Medically, this compound could have potential as a drug candidate, given its ability to interact with specific molecular targets. Further research is needed to determine its efficacy and safety.
Industry: In industrial applications, the compound might be used in the development of new materials or as a catalyst in chemical processes.
作用機序
The compound exerts its effects through interactions with molecular targets, such as enzymes or receptors. The specific mechanism of action involves binding to these targets, leading to changes in their activity or function. This can result in various biological effects, which are the subject of ongoing research.
類似化合物との比較
Similar Compounds:
Carbamic acid derivatives with different ester groups.
Other bicycloheptane-based esters.
Phenyl-substituted carbamic acids.
Uniqueness: What sets this compound apart is its combination of the bicycloheptane structure with the carbamic acid ester and phenyl group. This unique structural arrangement confers distinct chemical and biological properties, making it a valuable compound for scientific investigation.
特性
CAS番号 |
149749-96-2 |
|---|---|
分子式 |
C27H45ClN2O3 |
分子量 |
481.1 g/mol |
IUPAC名 |
[3-(diethylaminomethyl)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] N-(2-pentoxyphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C27H44N2O3.ClH/c1-7-10-13-18-31-23-15-12-11-14-22(23)28-25(30)32-24-20(19-29(8-2)9-3)21-16-17-27(24,6)26(21,4)5;/h11-12,14-15,20-21,24H,7-10,13,16-19H2,1-6H3,(H,28,30);1H |
InChIキー |
XDZMZMZPFPJOPZ-UHFFFAOYSA-N |
正規SMILES |
CCCCCOC1=CC=CC=C1NC(=O)OC2C(C3CCC2(C3(C)C)C)CN(CC)CC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


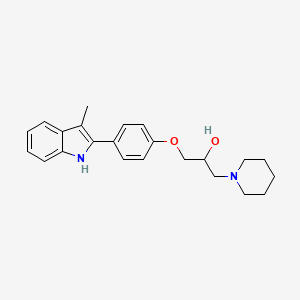
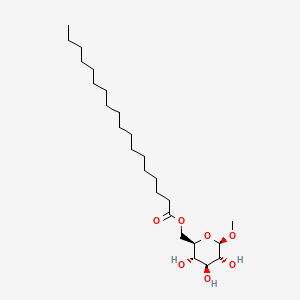
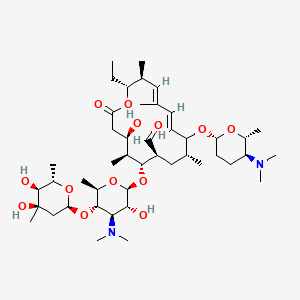
![4-[4-[[1-(4-Carboxyphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazole-4-ylidene]methyl]-5-hydroxy-3-methyl-1H-pyrazole-1-YL]benzoic acid](/img/structure/B15187424.png)
